(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a pyrrolidine ring, a benzyl group, and a carboxylic acid moiety. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The synthesis of this compound can begin with the chlorination of benzyl chloride to produce 2-chlorobenzyl chloride.
Pyrrolidine Formation: The 2-chlorobenzyl chloride can then be reacted with a suitable amine, such as pyrrolidine, under controlled conditions to form the pyrrolidine ring.
Carboxylation Reaction: The resulting pyrrolidine derivative can undergo carboxylation to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the carboxylic acid group can be converted to its hydrochloride salt form.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using the above synthetic routes, with careful control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Chemistry: Advanced methods like continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.
Substitution Reactions: Substitution reactions can occur at the benzyl or pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Substituted pyrrolidines and benzyl derivatives.
Scientific Research Applications
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: can be compared with other similar compounds, such as:
2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid: This compound lacks the hydrochloride salt form.
2-(2-Chlorobenzyl)pyrrolidine: This compound does not have the carboxylic acid group.
2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid methyl ester: This compound has a methyl ester group instead of the carboxylic acid group.
Uniqueness: The presence of the hydrochloride salt form and the specific arrangement of the pyrrolidine ring and benzyl group make this compound unique compared to its analogs.
Properties
IUPAC Name |
(2S)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBHHAYPTRDMEI-YDALLXLXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661587 | |
Record name | 2-[(2-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637020-76-9 | |
Record name | 2-[(2-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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